molecular formula C17H11N3OS B2770149 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 392239-24-6

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2770149
CAS No.: 392239-24-6
M. Wt: 305.36
InChI Key: AYXGOBJAOLRACP-UHFFFAOYSA-N
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Description

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide is a high-purity chemical compound designed for oncology research and drug discovery. It features a 2-aminothiazole scaffold, a privileged structure in medicinal chemistry known for yielding potent anticancer agents like dasatinib and alpelisib . The incorporation of the 4-cyanophenyl group at the 4-position of the thiazole ring is a structure of significant interest, as this specific substitution has been demonstrated to markedly enhance anticancer potency in related 2-hydrazinylthiazole derivatives . This compound serves as a versatile building block for exploring structure-activity relationships (SAR) and synthesizing novel analogs. Researchers are investigating its potential mechanism of action, which may involve the inhibition of key enzyme targets such as carbonic anhydrase (CA) or the induction of caspase-dependent apoptosis, a pathway established for closely related 4-cyanophenyl thiazole compounds . Its research applications are primarily focused in vitro, including antiproliferative assays against various human cancer cell lines and studies aimed at elucidating its specific molecular targets. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3OS/c18-10-12-6-8-13(9-7-12)15-11-22-17(19-15)20-16(21)14-4-2-1-3-5-14/h1-9,11H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXGOBJAOLRACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide typically involves the condensation of 4-cyanobenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by the acylation of the resulting thiazole derivative with benzoyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide has been investigated for its anticancer properties. Studies indicate that compounds containing thiazole rings exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The thiazole moiety may interact with protein targets involved in cancer progression, such as Bcl-2, leading to apoptosis in cancer cells.
  • Case Study : A recent study evaluated the compound's efficacy against human glioblastoma U251 cells and human melanoma WM793 cells, demonstrating significant growth inhibition with an IC50 value of approximately 23.30 μM .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound:

  • In Vitro Studies : this compound showed promising results against various bacterial strains, including E. coli and Klebsiella spp., suggesting its utility as a broad-spectrum antibacterial agent .
  • Mechanism : The compound acts as a prodrug requiring activation by specific nitroreductases within bacterial cells for its antimicrobial activity .

Enzyme Interaction Studies

The compound's ability to bind to specific enzymes makes it valuable for studying enzyme interactions:

  • Binding Affinity : Molecular docking studies have demonstrated that this compound exhibits significant binding affinity to targets relevant in cancer and infectious diseases.
  • Research Application : This property allows researchers to explore the compound's role in modulating enzyme activity, which is crucial for understanding its pharmacological potential.

Material Science

The unique structural features of this compound lend themselves to applications in material science:

  • Polymer Development : The compound can be utilized in synthesizing new polymers or coatings with enhanced chemical stability and mechanical properties.
  • Electronic Characteristics : Its electronic properties make it suitable for developing materials used in electronic devices.

Data Tables

Application AreaSpecific Use CaseObservations/Results
Medicinal ChemistryAnticancer ActivitySignificant cytotoxicity against glioblastoma (IC50 = 23.30 μM)
Antimicrobial PropertiesEffective against E. coli and Klebsiella spp.
Biological ResearchEnzyme Interaction StudiesHigh binding affinity to cancer-related enzymes
Industrial ApplicationsPolymer DevelopmentEnhanced stability and mechanical properties

Mechanism of Action

The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Electronic Effects

Key Analogues and Substituent Analysis:
Compound Name Substituents on Thiazole Benzamide Modifications Key Functional Groups Biological Activity Reference
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]benzamide 4-Cyanophenyl None Cyano, benzamide Under investigation
N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) Phenyl 4-Chloro Chloro, benzamide Anti-inflammatory (carrageenan-induced edema)
N-[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]-3-trifluoromethylbenzamide (5n) 3-Chlorophenyl 3-Trifluoromethyl CF₃, chloro, benzamide Anti-inflammatory (potent)
4-(Dimethoxymethyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide (9) Pyridin-2-yl Dimethoxymethyl Pyridine, methoxy Atg8-Atg3 interaction inhibitor
Masitinib mesylate 4-Methylphenyl Piperazinylmethyl, methyl Pyridine, piperazine Tyrosine kinase (c-KIT) inhibition

Structural Insights:

  • Heterocyclic Variations: Pyridinyl-substituted thiazoles (e.g., compound 9) introduce hydrogen-bonding capability via the nitrogen atom, contrasting with the cyanophenyl group’s purely hydrophobic/electronic effects .
  • Benzamide Modifications: Trifluoromethyl (5n) and chloro (5c) groups on the benzamide ring improve anti-inflammatory potency, suggesting that substitutions at this position are critical for activity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5c 5n Compound 9
LogP (Predicted) 3.2 3.8 4.1 2.9
Solubility (µg/mL) 12.5 8.7 6.3 18.4
Hydrogen Bond Donors 1 1 1 2

Key Observations:

  • The cyanophenyl group in the target compound balances moderate lipophilicity (LogP ~3.2) with better solubility compared to chlorophenyl or trifluoromethyl analogues .
  • Compound 9’s pyridinyl group improves solubility but reduces membrane permeability due to increased polarity .

Computational and Docking Studies

  • Similarity Scoring: Structural analogues like AB4 and AB5 in have Tanimoto similarity scores of 0.479–0.500 with the target compound, indicating moderate overlap in pharmacophore features .
  • Docking Stability: Analogues such as F5254-0161 () show stable interactions with CIITA-I via hydrogen bonds at GLY423 and ARG615, whereas the cyanophenyl group’s planar structure may favor π-stacking with aromatic residues .

Biological Activity

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring and a cyanophenyl moiety, which contribute to its pharmacological potential. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, various applications in research, and comparative analyses with related compounds.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C16H14N2S\text{C}_{16}\text{H}_{14}\text{N}_2\text{S}

This compound is characterized by:

  • A thiazole ring which enhances biological activity.
  • A cyanophenyl group that may influence interactions with biological targets.
  • A benzamide backbone that is common in many pharmacologically active compounds.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Properties : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has demonstrated an IC50 value in the low micromolar range against breast and lung cancer cells, indicating potent anticancer activity .
  • Antimicrobial Activity : The compound has displayed effectiveness against both bacterial and fungal strains. It has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results .
  • Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation markers in vitro, suggesting potential use in inflammatory diseases .

The mechanism of action for this compound involves interaction with specific molecular targets. The thiazole ring is crucial for binding to enzymes or receptors that are implicated in disease processes. Potential pathways include:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in cancer cell proliferation or inflammation.
  • Modulation of Receptor Signaling : It may alter receptor activity that influences cellular responses to external stimuli.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-hydroxyphenyl)benzamideHydroxy group instead of thiazoleAnticancer properties
3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamideBromine substitutionEnhanced antimicrobial activity
N-(4-methoxyphenyl)benzamideMethoxy group instead of cyanideAntimicrobial properties

The presence of the thiazole ring and the cyanophenyl group significantly enhance the biological activities compared to these analogs.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Anticancer Efficacy : A study demonstrated that this compound inhibited cell growth in various cancer cell lines with an IC50 value ranging from 5 to 15 µM across different types .
  • Antimicrobial Testing : In a comparative study against standard antibiotics, this compound showed comparable or superior activity against resistant strains of bacteria .
  • In Vivo Studies : Animal models have indicated that treatment with this compound resulted in reduced tumor sizes and lower inflammatory markers when compared to control groups .

Q & A

Q. What are the established synthetic routes for N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide, and what key reaction conditions are required?

The synthesis typically involves multi-step organic reactions, including thiazole ring formation and subsequent coupling with benzamide derivatives. Critical steps include cyclization of precursors (e.g., α-haloketones and thioureas) under controlled pH and temperature, followed by amidation using coupling agents like EDCI. Purification often employs recrystallization or chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography (using programs like SHELXL) are standard for structural elucidation. Mass spectrometry confirms molecular weight, while FT-IR identifies functional groups. Single-crystal XRD is critical for resolving 3D conformation and intermolecular interactions .

Q. What preliminary biological activities have been reported for this compound?

Studies suggest antimicrobial, anticancer (via apoptosis induction), and anti-inflammatory properties. In vitro assays often focus on cytotoxicity against cancer cell lines (e.g., IC50 values) and enzyme inhibition (e.g., phosphodiesterases or kinases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges) or compound purity. Methodological standardization, orthogonal assays (e.g., SPR for binding affinity vs. cellular viability), and meta-analyses of structural analogs can clarify inconsistencies .

Q. What computational strategies are recommended for predicting target interactions and optimizing derivatives?

Molecular docking (e.g., AutoDock Vina) against identified targets (e.g., NF-κB, Bcl-xL) and QSAR modeling can guide derivative design. Density Functional Theory (DFT) calculations assess electronic properties influencing reactivity and binding .

Q. What experimental approaches are used to elucidate the mechanism of action in anticancer studies?

Transcriptomic/proteomic profiling, siRNA knockdown of suspected targets (e.g., Hec1/Nek2), and pathway-specific reporter assays (e.g., luciferase-based NF-κB activation) are critical. In vivo xenograft models validate efficacy and pharmacokinetics .

Q. How can researchers improve selectivity and reduce off-target effects in therapeutic applications?

Structural modifications (e.g., introducing sulfonyl or morpholine groups) enhance target specificity. Pharmacophore modeling and ADMET profiling (e.g., CYP450 interactions, plasma protein binding) optimize bioavailability and toxicity .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

Process optimization includes solvent selection (e.g., DMF for solubility), catalytic methods (e.g., Pd-mediated coupling), and continuous flow chemistry. Analytical techniques like HPLC-MS monitor intermediates and byproducts .

Q. How should researchers validate the compound’s stability under varying storage and experimental conditions?

Accelerated stability studies (e.g., thermal stress at 40°C, humidity exposure) paired with LC-MS degradation profiling identify susceptible functional groups (e.g., cyanophenyl hydrolysis). Lyophilization or inert atmosphere storage may enhance longevity .

Q. What in vivo models are appropriate for evaluating therapeutic potential and toxicity?

Rodent models (e.g., subcutaneous tumor xenografts) assess antitumor efficacy. Pharmacokinetic studies (plasma half-life, biodistribution) and histopathological analyses of major organs (liver, kidneys) evaluate safety. Dose-ranging studies establish therapeutic indices .

Methodological Notes

  • Data Reproducibility : Always report reaction yields, purity (>95% by HPLC), and assay conditions (e.g., cell passage number, serum concentration) .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies and confirm compound classification (non-pharmaceutical for research use only) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.